(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one
Description
(5E)-2-Anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative featuring a benzylidene moiety substituted with 2,3-dichloro groups at the phenyl ring and an anilino group at position 2 of the thiazole core. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties . The (5E)-configuration of the benzylidene group is critical for maintaining planarity, which enhances π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C16H10Cl2N2OS |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-9H,(H,19,20,21)/b13-9+ |
InChI Key |
VTWYHRKKVGPOEJ-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting key biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-4-one derivatives exhibit structure-activity relationships (SARs) highly dependent on substituents at positions 2 and 3. Below is a detailed comparison:
Key Findings:
Substituent Position and Electronic Effects :
- The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2,6-dichloro derivatives, enhancing electrophilic interactions with microbial enzymes .
- Furyl-substituted analogs (e.g., ) show reduced antimicrobial activity but improved anticancer potency due to increased lipophilicity and DNA intercalation .
Role of the Anilino Group: The anilino group at position 2 contributes to hydrogen bonding with target proteins, as seen in molecular docking studies of similar compounds . Replacement with sulfanyl or hydrazono groups (e.g., ) reduces binding affinity but alters selectivity toward antioxidant pathways .
Biological Activity Trends :
- Antimicrobial Activity : The target compound (MIC50 = 12.5 μM) outperforms furyl-substituted analogs (MIC50 = 25.4 μM) due to optimized halogen interactions .
- Anticancer Activity : Furyl derivatives with 3,4-dichlorophenyl groups exhibit superior cytotoxicity (MIC50 = 8.2 μM) by disrupting tubulin polymerization .
Physicochemical Properties :
- LogP values for the target compound (3.1) indicate moderate lipophilicity, balancing membrane permeability and solubility. Methoxy-substituted derivatives (e.g., ) show higher LogP (4.2) but lower aqueous solubility, limiting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
